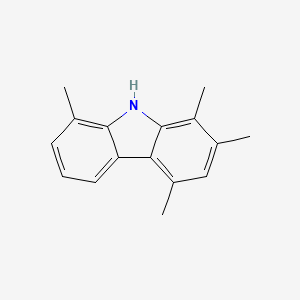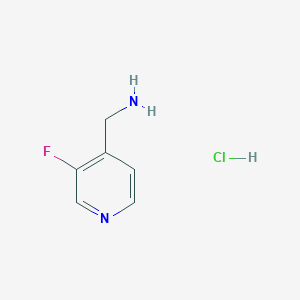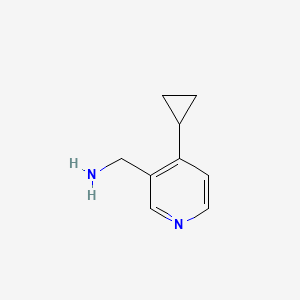
(4-Cyclopropylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylpyridin-3-yl)methanamine is an organic compound that features a cyclopropyl group attached to a pyridine ring, with a methanamine substituent at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-cyclopropylpyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Cyclopropylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Cyclopropylpyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
(4-Cyclopropylpyridin-3-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(4-Cyclopropylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness
(4-Cyclopropylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(4-cyclopropylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2 |
Clave InChI |
QSTFZEIGACWOBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=NC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
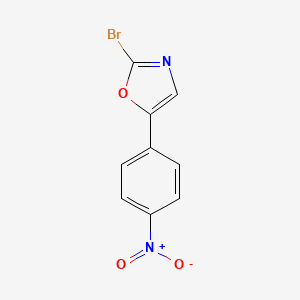
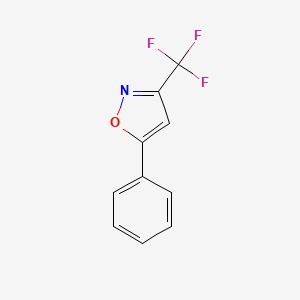
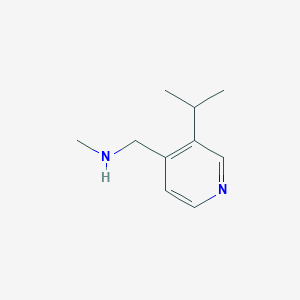
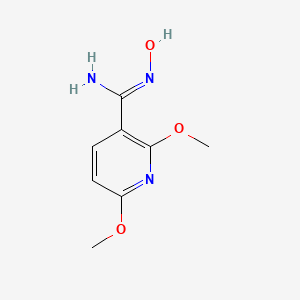
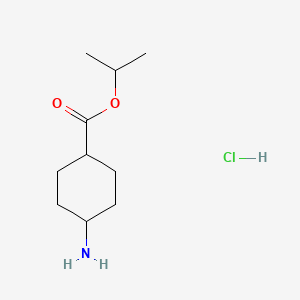
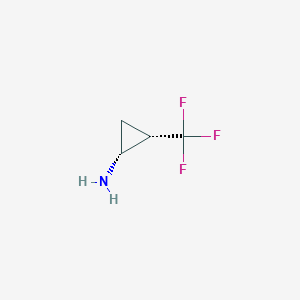

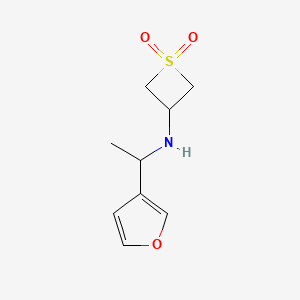
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

